tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride
Overview
Description
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a carbamate group, which is a functional group derived from carbamic acid.
Preparation Methods
The synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition of the reactants and products. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the carbamate group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds .
Scientific Research Applications
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and carbamate group can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. This can result in inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in cellular processes .
Comparison with Similar Compounds
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride can be compared with other similar compounds, such as:
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and applications.
tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate hydrochloride: This compound contains an additional methyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound in various fields of research and industry.
Biological Activity
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its structure, which includes a tert-butyl group, an azetidine ring, and a carbamate functional group, contributes to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
The molecular formula for this compound is CHClNO, with a molar mass of approximately 236.74 g/mol. The presence of the azetidine ring allows for interactions with various biological targets, making it a valuable compound in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine ring can form both covalent and non-covalent bonds with these molecular targets, leading to modulation of enzymatic activity and alteration of signal transduction pathways. This interaction can result in either inhibition or activation of various physiological processes.
Applications in Research
The compound has been employed in several areas of scientific research:
- Enzyme Mechanisms : It is utilized to study enzyme mechanisms due to its ability to form stable complexes with proteins.
- Protein-Ligand Interactions : The compound is used in investigations of protein-ligand interactions, providing insights into binding affinities and specificities.
- Therapeutic Development : As an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs, it holds promise for drug discovery efforts.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Enzyme Inhibition | Modulates enzyme activity through interaction with active sites. |
Receptor Binding | Binds to specific receptors, potentially influencing signal transduction. |
Antiviral Properties | Intermediate in the synthesis of antiviral agents. |
Anticancer Potential | Investigated for use in developing anticancer drugs. |
Case Studies
- Inhibition Studies : Research has demonstrated that compounds with azetidine moieties exhibit significant inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies have shown that derivatives can inhibit butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment .
- PET Imaging Applications : In vivo studies involving azetidine derivatives have explored their potential for use in positron emission tomography (PET) imaging. However, limitations regarding brain uptake have been noted, indicating the need for further modifications to enhance bioavailability .
- Synthesis and Biological Evaluation : A recent study highlighted the synthesis of new azetidine derivatives and their evaluation for biological activity against cancer cell lines. Compounds derived from this compound showed varying degrees of cytotoxicity against different cancer types .
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-ylmethyl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSTVGQJEDAWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657016 | |
Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170108-38-9 | |
Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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